molecular formula C10H8BrClN2O2 B1328575 Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1000018-03-0

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1328575
CAS No.: 1000018-03-0
M. Wt: 303.54 g/mol
InChI Key: WQUIGFCTOQNRJA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazopyridine derivative characterized by a bromo substituent at position 3, a chloro substituent at position 5, and an ethyl carboxylate group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antitrypanosomal agents and other bioactive molecules . Its structural features enable versatile reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and further functionalization.

Properties

IUPAC Name

ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUIGFCTOQNRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activity and different physicochemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate has shown potential as a pharmacological agent due to its structural features that allow for interactions with biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing effective inhibition of growth. A study demonstrated its effectiveness against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been explored in several studies. For instance, it has been associated with the induction of apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, positioning it as a candidate for further development in cancer therapeutics .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its bromine and chlorine substituents facilitate nucleophilic substitutions and coupling reactions.

Synthesis of Novel Compounds

In synthetic chemistry, this compound is utilized to synthesize various derivatives through reactions such as:

  • Nucleophilic Substitution : The bromine atom can be replaced by different nucleophiles to create diverse derivatives.
  • Coupling Reactions : It can participate in cross-coupling reactions to form more complex structures, which are valuable in drug development and material science.

A notable example is its use in synthesizing pyrazole derivatives that exhibit enhanced biological activities. Research has shown that these derivatives can be synthesized with high yields using this compound as a starting material .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Organic SynthesisIntermediate for synthesizing novel compounds

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple bacterial pathogens. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential utility in treating infections caused by resistant bacteria.

Case Study 2: Cancer Cell Apoptosis

Another study focused on the compound's effect on human breast cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis. This suggests that the compound could be further investigated for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

(a) Ethyl 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 861208-16-4)
  • Structural Difference : Bromo at position 3, chloro at position 6 (vs. 5 in the target compound).
  • Molecular Weight : 303.54 g/mol (identical to the target compound due to same substituents, differing only in position) .
  • Reactivity : The 6-chloro substituent may sterically hinder reactions at position 5 or 7 compared to the 5-chloro analog.
  • Applications : Used in similar synthetic pathways but may exhibit distinct regioselectivity in cross-coupling reactions .
(b) Ethyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide (CAS 1332589-39-5)
  • Structural Difference : Bromo at position 5 (vs. 3), lacks a chloro substituent.
  • Similarity Score : 0.82 (lower due to absence of chloro group) .
  • Reactivity : The single bromo group limits diversification opportunities compared to dihalogenated analogs like the target compound .
(c) Ethyl 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (Molecules 2012)
  • Structural Difference : Chloro at position 7, iodo at position 7.
  • Synthesis Yield : 71% (Method B), m.p. 208°C .
  • Reactivity : Bulky iodo substituent may reduce reaction rates in cross-coupling compared to bromo/chloro analogs .

Derivatives with Non-Halogen Substituents

(a) Ethyl 7-(Cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate (Compound 26, Molecules 2012)
  • Structural Difference: Cyclohexylamino at position 7, p-tolyl at position 8.
  • Synthesis Yield : 27% (Method H), m.p. 169°C .
  • Applications: Demonstrates how replacing halogens with aryl/amino groups shifts utility toward target-specific binding rather than synthetic intermediacy .

Carboxylate Ester Variants

(a) Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1)
  • Structural Difference : Lacks the 5-chloro substituent.
  • Similarity Score : 0.83 .
  • Reactivity : Higher electron density at position 5 due to absence of chloro may enhance electrophilic substitution at this site .
(b) 6-Bromo-2-chloroimidazo[1,2-a]pyridine (CAS 851916-84-2)
  • Structural Difference : Lacks the ethyl carboxylate group.
  • Similarity Score : 0.63 .
  • Applications: Non-esterified analogs are less soluble in polar solvents, limiting their use in solution-phase reactions .

Key Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Target Compound 3-Br, 5-Cl 303.54 Not reported Cross-coupling intermediates, antitrypanosomal agents
861208-16-4 3-Br, 6-Cl 303.54 Not reported Synthetic intermediate
1332589-39-5 5-Br 321.99 (hydrobromide) Not reported Limited to single-halogen reactions
143982-54-1 3-Br 269.09 Not reported Electrophilic substitution
851916-84-2 6-Br, 2-Cl 261.51 Not reported Base for non-polar syntheses

Biological Activity

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 1000018-03-0) is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₀H₈BrClN₂O₂
Molecular Weight303.54 g/mol
IUPAC NameThis compound
CAS Number1000018-03-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction conditions are optimized for high yield and purity, often utilizing microwave or ultrasound-assisted methods for efficiency.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • In vitro studies indicated effective inhibition of growth against Proteus and Klebsiella species, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Anticancer Activity

The compound has also shown promise in anticancer research. In a series of experiments:

  • Cell viability assays revealed that this compound reduced cell proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 10 to 20 µM .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Targeting specific enzymes : The presence of bromine and chlorine enhances its binding affinity to target enzymes involved in cellular signaling pathways.
  • Modulation of biochemical pathways : It may interfere with DNA replication or protein synthesis in microbial cells, leading to growth inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is insightful:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylateModerateLowEnzyme inhibition
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylateLowModerateDNA intercalation
This compound High High Enzyme targeting and modulation

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of various imidazopyridines. This compound was found to be one of the most potent compounds against Gram-negative bacteria, outperforming other derivatives tested.

Case Study 2: Cancer Cell Line Studies

Another research initiative focused on the anticancer properties of this compound. It was administered to cultured cancer cell lines at varying concentrations. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

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